5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Neuroscience Enzymology Inflammation

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 137469-90-0) is a validated nNOS-selective chemical probe (Ki=1.7 µM; 135-fold over eNOS) ideal for neuroscience target validation and spirocyclic scaffold synthesis. Its 5-nitro position is critical for bioactivity; analogs are not equivalent. Optimize your SAR workflow with this structurally authenticated intermediate.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 137469-90-0
Cat. No. B143705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS137469-90-0
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C2N1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2
InChIKeyOEMLNKRYGKJRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 137469-90-0) Procurement Baseline: Chemical Identity and Comparator Landscape


5-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 137469-90-0, MF: C8H8N2O3, MW: 180.16) is a nitro-substituted heterocyclic compound of the 1,4-benzoxazine class [1]. Its core structure consists of a benzene ring fused to a 1,4-oxazine ring, with a nitro group at the 5-position . This compound is primarily utilized as a research intermediate and a building block in medicinal chemistry and chemical biology [2]. Key comparator analogs include the parent, unsubstituted 3,4-dihydro-2H-1,4-benzoxazine, the 6-nitro isomer (CAS 28226-22-4), and the reduced 5-amino derivative (CAS 137469-91-1) .

Why Generic 1,4-Benzoxazine Analogs Cannot Substitute for 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine


Direct substitution of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine with other 1,4-benzoxazine derivatives (e.g., the 6-nitro isomer or the unsubstituted parent) is not scientifically valid. The specific position (5-position) of the nitro group on the benzoxazine scaffold is a critical determinant of both chemical reactivity and biological target interaction. For instance, studies on 1,4-benzoxazine derivatives have demonstrated that nitro group placement directly influences antimicrobial potency, with nitro- and trifluoromethyl-substituted derivatives showing enhanced activity relative to other substituents [1]. Furthermore, the 5-nitro compound exhibits a distinct NOS isoform selectivity profile that is not replicated by other analogs [2]. The following quantitative evidence details these non-interchangeable properties.

Quantitative Differentiation Evidence for 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Procurement Selection Guide


Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity and Isoform Selectivity

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine demonstrates moderate inhibitory activity against neuronal nitric oxide synthase (nNOS) and, critically, exhibits a distinct selectivity profile against other NOS isoforms. This selectivity is a key differentiator from non-selective NOS inhibitors [1].

Neuroscience Enzymology Inflammation

Enhanced Antimicrobial Activity of Nitro-Substituted 1,4-Benzoxazines vs. Non-Nitro Analogs

In a comparative antimicrobial evaluation, 1,4-benzoxazine derivatives bearing nitro and trifluoromethyl groups were found to be more potent than analogs with cyanide or ester functionalities. This class-level SAR supports the selection of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine over other substituted 1,4-benzoxazines for antibacterial research [1].

Microbiology Antibacterial Medicinal Chemistry

Synthetic Utility and Functional Group Orthogonality for Downstream Chemistry

The 5-nitro-3,4-dihydro-2H-1,4-benzoxazine scaffold serves as a versatile intermediate for the synthesis of more complex, pharmaceutically relevant structures. A Rh(III)-catalyzed [3+2] annulation with nitroolefins enables the construction of spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives with high diastereoselectivity and good to excellent yields [1]. While this study does not directly compare the 5-nitro isomer to other regioisomers, it demonstrates the synthetic utility of nitro-substituted benzoxazines as a class, which is a key differentiator from non-nitro or less reactive analogs.

Organic Synthesis Methodology Medicinal Chemistry

Optimal Application Scenarios for 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine Based on Quantitative Evidence


Targeted nNOS Inhibition in Neuroscience Research

Given its moderate nNOS inhibitory activity (Ki = 1.7 µM) and high selectivity over eNOS (135-fold) and iNOS (2,765-fold), 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is best utilized as a chemical probe or lead compound in neuroscience research focused on the role of nNOS in neurological disorders, pain, or neuroinflammation [1]. Its selectivity profile reduces confounding effects from eNOS-mediated vascular changes or iNOS-mediated immune responses.

Antibacterial Drug Discovery and SAR Studies

As a member of a compound class where nitro substitution is associated with enhanced antibacterial activity, 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a suitable starting point for structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and spectrum [1]. It can serve as a positive control for nitro-substituted analogs in antimicrobial assays [2].

Synthesis of Complex Spirocyclic Building Blocks

For medicinal chemistry programs seeking to generate novel spirocyclic scaffolds, 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a valuable synthetic intermediate. Its demonstrated reactivity in Rh(III)-catalyzed [3+2] annulation with nitroolefins provides access to a diverse array of diastereoselective spirocycles, which are privileged structures in drug discovery [3].

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